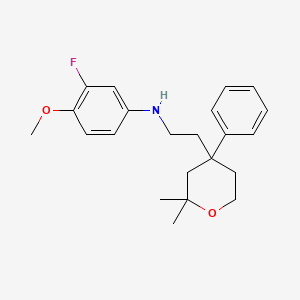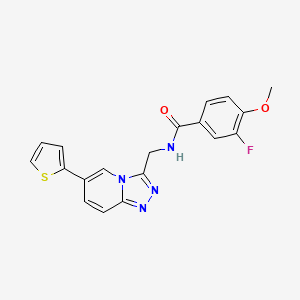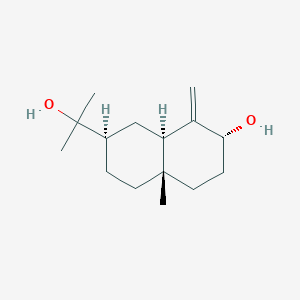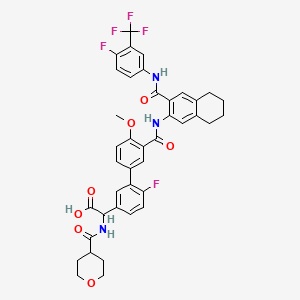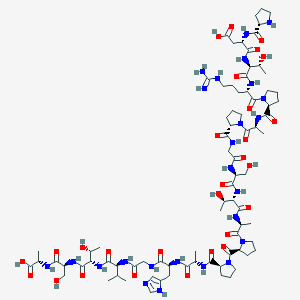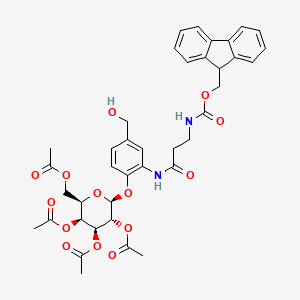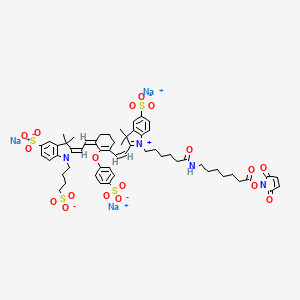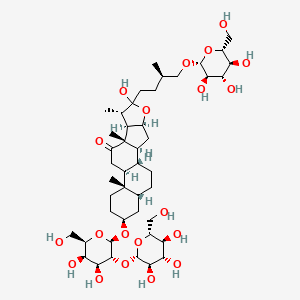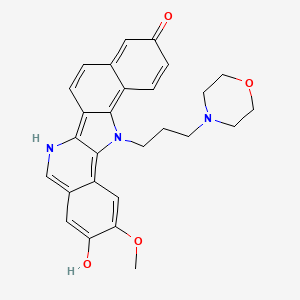
(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VUF11211 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
While specific industrial production methods for VUF11211 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
VUF11211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
VUF11211 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of the CXCR3 receptor.
Biology: Helps in understanding the role of CXCR3 in immune cell signaling and migration.
Medicine: Potential therapeutic applications in treating immune-related diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmacological agents targeting chemokine receptors.
Mécanisme D'action
VUF11211 acts as an inverse agonist at the CXCR3 receptor, which is a G protein-coupled receptor involved in immune cell signaling. By binding to the receptor, VUF11211 stabilizes it in an inactive conformation, thereby inhibiting its activity. This mechanism involves the interaction with specific amino acid residues within the receptor’s binding pocket, leading to a decrease in downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
VUF11418: Another CXCR3 antagonist with a different chemical structure.
VUF10661: A compound with similar pharmacological properties but distinct structural features.
NBI-74330: A high-affinity CXCR3 antagonist used in similar research applications.
Uniqueness of VUF11211
VUF11211 is unique due to its high affinity for the CXCR3 receptor and its ability to act as an inverse agonist. This distinguishes it from other CXCR3 antagonists, which may only act as neutral antagonists or partial agonists. Additionally, VUF11211’s specific binding profile and kinetic properties make it a valuable tool for studying the pharmacology of the CXCR3 receptor .
Propriétés
Formule moléculaire |
C26H35Cl2N5O |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |
Clé InChI |
XQWKNLJIWOTOKT-QFIPXVFZSA-N |
SMILES isomérique |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
SMILES canonique |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




